molecular formula C5HClN2O2S B2775386 3-Chloro-4-cyanoisothiazole-5-carboxylic acid CAS No. 269400-52-4

3-Chloro-4-cyanoisothiazole-5-carboxylic acid

Cat. No. B2775386
CAS RN: 269400-52-4
M. Wt: 188.59
InChI Key: OTGSSAYMYNTUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-cyanoisothiazole-5-carboxylic acid (CCIC) is a heterocyclic organic compound that contains both isothiazole and carboxylic acid functional groups. It has various applications in scientific research, including as a building block for the synthesis of other compounds and as a reagent for chemical reactions. In

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Chloro-4-cyanoisothiazole-5-carboxylic acid is involved in the synthesis of biologically active compounds. A study demonstrated the use of similar compounds in the preparation of triazole-containing dipeptides and HSP90 inhibitors, indicating its potential in medicinal chemistry and drug development (Ferrini et al., 2015).

Creation of Triazole-based Scaffolds

This compound is also important in the creation of triazole-based scaffolds. Research has shown that similar molecules can be used to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are essential for developing peptidomimetics and other biologically relevant molecules (Ferrini et al., 2015).

Synthesis of Heterocyclic Compounds

It plays a role in the synthesis of a variety of heterocyclic compounds. For example, reactions with hydrazine hydrate and carboxylic acids form s-triazole-fused ring systems, which are significant in organic chemistry and drug synthesis (Ghattas et al., 2001).

Development of Novel Coordination Polymers

The compound has been used in the development of new coordination polymers with potential in materials science. A study used a similar triazole derivative to create d(10) coordination polymers, showing the versatility of these compounds in creating advanced materials (Wang et al., 2016).

Antioxidant Activity

Some derivatives of this compound have shown significant antioxidant activity. Research into similar compounds has demonstrated potential for use in the prevention of oxidative stress-related diseases (Dovbnya et al., 2022).

Corrosion Inhibition

This compound has applications in corrosion inhibition, particularly in acidic media. Studies have shown that similar triazole derivatives can effectively inhibit corrosion of metals, indicating its utility in industrial applications (Lagrenée et al., 2002).

Synthesis of Nonlinear Optical Materials

Derivatives of this compound are used in the synthesis of nonlinear optical materials. A study found that certain derivatives exhibit significant optical nonlinearity, making them suitable for applications in photonics and optoelectronics (Chandrakantha et al., 2013).

properties

IUPAC Name

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSSAYMYNTUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-cyanoisothiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.